dl-Alanyl-dl-isoleucine

Vue d'ensemble

Description

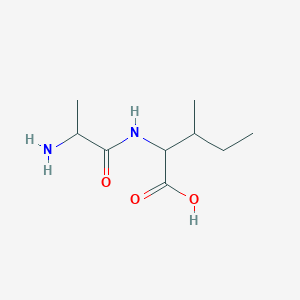

“dl-Alanyl-dl-isoleucine” is a dipeptide, which is a compound consisting of two amino acids . It is commonly known as Ala-Ile.

Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. For instance, the synthesis of l-Isoleucine, one of the components of the dipeptide, has been enhanced by modifying the Threonine Metabolism Pathway in Escherichia coli . Another study showed that the protolytic equilibria of D/L-alanyl-D/L-serine dipeptide have been determined in aqueous solutions by means of potentiometry and calorimetry .Molecular Structure Analysis

The molecular formula of this compound is C9H18N2O3 . The InChI string, which is a textual identifier for chemical substances, is InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various pathways. For instance, the heat effects of the interaction between a solution of DL-α-alanyl-DL-norleucine and solutions of HNO3 at different pH values have been studied .Applications De Recherche Scientifique

1. Resolution and Optical Isomer Separation

A study by Vogler, Lanz, Lergier, and Haefely (1966) outlined a new procedure for the resolution of DL-alanine and DL-isoleucine into their optical antipodes. This method involves fractional crystallization of diastereoisomeric salts, yielding excellent results even with reduced amounts of the resolving agent (Vogler et al., 1966).

2. Bioprocess Control in Industrial Applications

Tosa, Senuma, Nakagawa, and Morimoto (1992) discussed the industrial application of continuous optical resolution of DL-amino acids, including DL-alanine and DL-isoleucine. This process involves immobilized aminoacylase and is significant for the production of various L-amino acids such as L-isoleucine, L-proline, and L-threonine by fermentation (Tosa et al., 1992).

3. D-Alanine Incorporation in Bacterial Cell Walls

Perego et al. (1995) explored the role of the dlt operon in Bacillus subtilis, responsible for D-alanine esterification of lipoteichoic acid (LTA) and wall teichoic acid (WTA). This study provides insights into the mechanism of D-alanine incorporation into bacterial cell walls, which is crucial for understanding bacterial physiology and pathogenicity (Perego et al., 1995).

4. Stereochemical Properties in Peptide Synthesis

Kricheldorf, Au, and Mang (2009) investigated the stereochemical aspects of dipeptide syntheses involving DL-alanine and other DL-amino acids. This research is relevant for understanding the formation of peptides and their stereochemical properties, which are critical in various biochemical and pharmaceutical applications (Kricheldorf et al., 2009).

5. Thermodynamics of Amino Acid Dissolution

Smirnov and Badelin (2012) studied the thermodynamic characteristics of DL-alanyl-DL-norleucine dissolution in aqueous-alcohol solvents. Understanding these properties is essential for pharmaceutical formulations and the preparation of amino acid solutions (Smirnov & Badelin, 2012).

6. Structural and Functional Analysis of DltA

Yonus, Neumann, Zimmermann, May, Marahiel, and Stubbs (2008) provided a structural analysis of DltA, a key enzyme responsible for D-alanyl carrier protein ligase activity in Gram-positive bacteria. This research contributes to our understanding of the biochemical pathways in bacterial cell wall synthesis (Yonus et al., 2008).

Safety and Hazards

Orientations Futures

The future directions of research on dl-Alanyl-dl-isoleucine could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. For instance, a study on the structural and electronic properties of crystalline l- and dl-valine within the framework of density functional theory including van der Waals interactions could be extended to this compound .

Mécanisme D'action

Target of Action

The primary target of dl-Alanyl-dl-isoleucine is the d-Alanine:d-alanine ligase (Ddl) . This enzyme catalyzes the ATP-driven ligation of two d-alanine (d-Ala) molecules, resulting in the formation of a d-alanyl:d-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, making this enzyme an attractive target for antimicrobial drugs .

Mode of Action

This could potentially disrupt the formation of the d-alanyl:d-alanine dipeptide, a crucial component in bacterial cell wall synthesis .

Biochemical Pathways

This compound likely affects the biochemical pathway involving the synthesis of d-alanyl:d-alanine dipeptides . These dipeptides are essential components of the peptidoglycan layer in bacterial cell walls. By inhibiting Ddl and disrupting the formation of these dipeptides, this compound could potentially impair bacterial cell wall synthesis and growth .

Pharmacokinetics

Similar compounds, such as n-acetyl-d,l-leucine, have been shown to enter cells via specific transporters . The uptake of these compounds into cells is switched from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters could potentially influence the bioavailability of this compound.

Result of Action

The primary result of this compound’s action would likely be the inhibition of bacterial growth due to the disruption of cell wall synthesis . By inhibiting the formation of d-alanyl:d-alanine dipeptides, this compound could impair the integrity of the bacterial cell wall, leading to bacterial cell death .

Propriétés

IUPAC Name |

2-(2-aminopropanoylamino)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOICJZJSRWNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875836 | |

| Record name | ALA-ILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

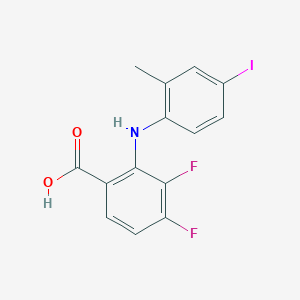

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-](/img/structure/B3307845.png)

![methyl(2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-5-oxo-5-{4-[(phenylmethyl)oxy]phenyl}pentanoate](/img/structure/B3307851.png)

![methyl(2S)-5-{4-[(phenylmethyl)oxy]phenyl}-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B3307852.png)

![N'-Hydroxy-4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B3307909.png)

![Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride](/img/structure/B3307916.png)